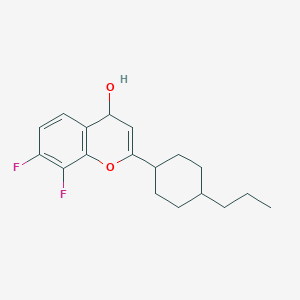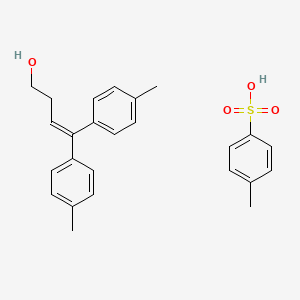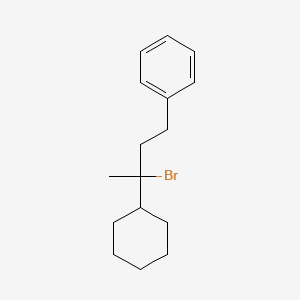
(3-Bromo-3-cyclohexylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-3-cyclohexylbutyl)benzene is an organic compound with the molecular formula C16H23Br. It is a derivative of benzene, where a bromine atom and a cyclohexylbutyl group are attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-3-cyclohexylbutyl)benzene typically involves the bromination of a cyclohexylbutylbenzene precursor. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor is reacted with bromine in a continuous flow reactor. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-3-cyclohexylbutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield compounds such as (3-Hydroxy-3-cyclohexylbutyl)benzene.
- Oxidation reactions produce compounds like (3-Cyclohexylbutyl)benzene-1-ol.
- Reduction reactions result in the formation of (3-Cyclohexylbutyl)benzene .
Applications De Recherche Scientifique
(3-Bromo-3-cyclohexylbutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-3-cyclohexylbutyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The cyclohexylbutyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .
Comparaison Avec Des Composés Similaires
(3-Chloro-3-cyclohexylbutyl)benzene: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-3-cyclohexylbutyl)benzene: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-3-cyclohexylbutyl)benzene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (3-Bromo-3-cyclohexylbutyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs.
Propriétés
Numéro CAS |
502760-09-0 |
|---|---|
Formule moléculaire |
C16H23Br |
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
(3-bromo-3-cyclohexylbutyl)benzene |
InChI |
InChI=1S/C16H23Br/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3 |
Clé InChI |
LMIYSKAKWNZYDT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)(C2CCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


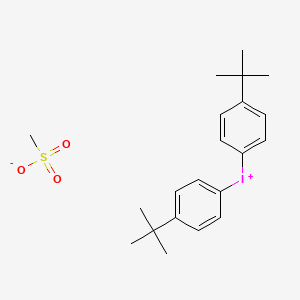
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
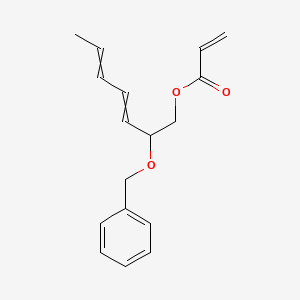
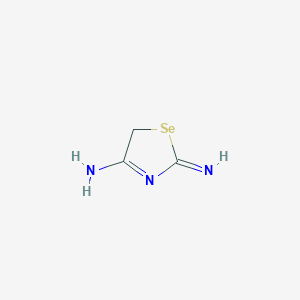
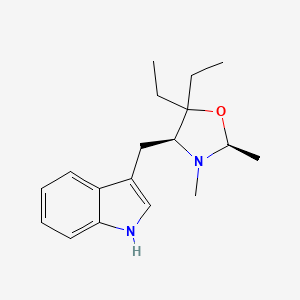
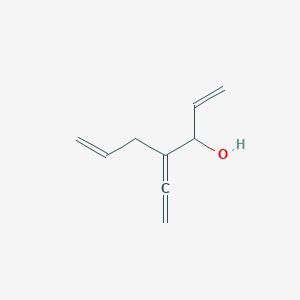
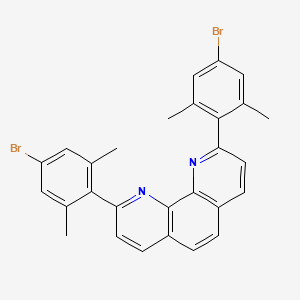
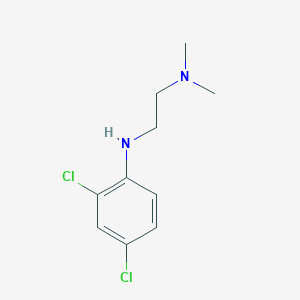
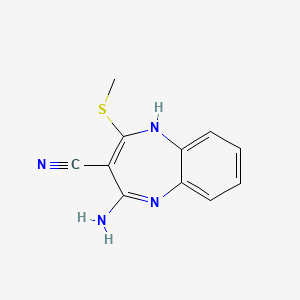
![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
